molecular formula C11H10F3NO3S B2587338 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-16-2

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

Cat. No.: B2587338
CAS No.: 338421-16-2
M. Wt: 293.26
InChI Key: DDWNXOMTWKGOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thioglycolic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
  • 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate

Uniqueness

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is unique due to its combination of a trifluoromethyl group and a sulfanyl acetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, also known as thiodiacetic acid mono-4-(trifluoromethyl)anilide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, cytotoxicity, and interactions with various biological targets.

  • Molecular Formula : C₁₁H₁₀F₃NO₃S
  • Molecular Weight : 293.27 g/mol
  • CAS Number : 338421-16-2
  • Melting Point : 121–123 °C
PropertyValue
Molecular FormulaC₁₁H₁₀F₃NO₃S
Molecular Weight293.27 g/mol
Melting Point121–123 °C

Mechanisms of Biological Activity

The compound exhibits several biological activities, primarily due to the presence of the trifluoromethyl group and the aniline moiety, which enhance its interaction with biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15) moderately, which are critical enzymes in inflammatory pathways. The inhibition of these enzymes suggests potential anti-inflammatory properties .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's cytotoxicity is thought to be linked to its ability to induce apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies indicate that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and π–π stacking interactions. This enhances the binding affinity of the compound to its targets, contributing to its biological activity .

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of various derivatives of thiodiacetic acid compounds, including the target compound. The results indicated that the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. For instance, derivatives showed varying degrees of activity against MCF-7 cells, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of related compounds, it was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the compounds' ability to inhibit COX enzymes. This suggests that similar mechanisms may be at play for this compound .

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWNXOMTWKGOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.